O-(2,4-Difluorophenyl)hydroxylamine
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Overview
Description
O-(2,4-Difluorophenyl)hydroxylamine: is an organic compound with the molecular formula C6H5F2NO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4-difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-(2,4-Difluorophenyl)hydroxylamine typically involves the reaction of 2,4-difluoroaniline with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H3F2NH2+NH2OH→C6H3F2NHOH+H2O
The reaction is usually conducted in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis. This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a single step, offering higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2,4-Difluorophenyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: O-(2,4-Difluorophenyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of O-(2,4-Difluorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions or to participate in redox reactions .
Comparison with Similar Compounds
- O-(3,4-Difluorophenyl)hydroxylamine
- O-(2,3,4,5,6-Pentafluorophenyl)hydroxylamine
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
Uniqueness: O-(2,4-Difluorophenyl)hydroxylamine is unique due to the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring. This fluorination enhances its chemical stability and reactivity compared to other hydroxylamine derivatives. The specific positioning of the fluorine atoms also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H5F2NO |
---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
O-(2,4-difluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5F2NO/c7-4-1-2-6(10-9)5(8)3-4/h1-3H,9H2 |
InChI Key |
XNCOIYWNDIMGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)ON |
Origin of Product |
United States |
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